[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic organic compound characterized by its complex structure and multifaceted applications. As a molecule of significant interest in various scientific fields, this compound's unique configuration and chemical properties make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester typically involves several key steps:
Starting Materials: Utilizes commercially available starting materials such as piperidine, amino acetic acid, and benzyl chloride.
Formation of Intermediate: The first major step involves the acetylation of piperidine with amino acetic acid, forming an intermediate compound.
Esterification Process: This intermediate is then reacted with benzyl chloride under controlled conditions to yield the final ester product.
Reaction Conditions: The reactions generally require anhydrous conditions and specific catalysts to enhance yield and selectivity, such as pyridine as a base and a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up with optimized reaction parameters. Continuous flow reactors and automated synthesis setups can be employed to maintain consistent quality and high throughput. Industrial methods may involve:
Enhanced Catalysis: Use of specialized catalysts for increased efficiency.
Automated Monitoring: Real-time monitoring of reaction conditions to ensure optimal performance.
Purification Techniques: Advanced purification methods like recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester undergoes a variety of chemical reactions, including:
Oxidation: Can be oxidized to introduce functional groups or alter the oxidation state of nitrogen.
Reduction: Reduction reactions can modify the ester group, potentially converting it into alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common reagents include potassium permanganate or hydrogen peroxide under mild conditions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typically employed for reduction.
Substituents: Halides and other nucleophiles in polar solvents facilitate substitution reactions.
Major Products
The primary products of these reactions vary depending on the reagents and conditions used. Oxidation typically introduces hydroxyl or carbonyl groups, while reduction often yields alcohols. Substitution reactions result in derivatives with altered functional groups, enhancing the compound's versatility.
Scientific Research Applications
The compound is utilized in diverse research areas:
Chemistry: Serves as a precursor in the synthesis of more complex organic molecules, and as a reagent in chemical reactions.
Biology: Its structure allows it to interact with biological molecules, aiding in the study of biochemical pathways.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The biological activity of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester is attributed to its interaction with specific molecular targets:
Molecular Targets: Primarily targets enzymes and receptors involved in metabolic pathways, influencing biochemical reactions.
Pathways Involved: Modulates signaling pathways and can inhibit or activate certain enzymes, impacting cellular processes.
Comparison with Similar Compounds
Compared to other piperidine derivatives and carbamic acid esters, [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester stands out due to its unique structural features:
Uniqueness: The specific arrangement of functional groups enhances its reactivity and specificity in chemical reactions.
Similar Compounds: Includes other piperidine-based esters and compounds like [N-(2-benzyl) piperidine]-carbamic acid methyl ester, but with differing functional group placements and reactivities.
By breaking down these elements, we get a detailed view of this compound's synthesis, reactivity, applications, and unique aspects within its chemical family. If this molecule could talk, imagine the tales it would tell from the lab to the industry!
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-19(17(22)23-13-15-5-3-2-4-6-15)12-14-7-9-20(10-8-14)16(21)11-18/h2-6,14H,7-13,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQQIBOAWMNZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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